molecular formula C19H20ClN3 B3834679 3-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-1H-indole

3-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-1H-indole

Cat. No. B3834679
M. Wt: 325.8 g/mol
InChI Key: NRWWWLAGZMNIDV-UHFFFAOYSA-N
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Description

This compound, also known as CMI, is a selenium-containing compound that has been reported as an antioxidant and immunomodulatory agent . It has been studied for its potential to improve depression-like behavior and cognitive impairment in mice .


Molecular Structure Analysis

The molecular structure of this compound includes an indole nucleus, which is a significant heterocyclic system found in many important synthetic drug molecules . It also contains a selenium atom, a chlorophenyl group, and a piperazinyl group .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it has been studied for its antioxidant activity, suggesting it may participate in reactions involving the neutralization of reactive oxygen species .

Mechanism of Action

The compound has been reported to have antioxidant and immunomodulatory effects . In studies, it has been shown to reduce neuroinflammation and oxidative stress in the prefrontal cortices and hippocampi of mice . Molecular docking studies suggest that it might interact with enzymes involved in glutathione metabolism and hydrogen peroxide scavenging .

Future Directions

Given its reported antioxidant and immunomodulatory properties, and its potential to improve depression-like behavior and cognitive impairment, this compound could be further studied for its potential therapeutic applications in neuropsychiatric disorders and other conditions associated with oxidative stress and inflammation .

properties

IUPAC Name

3-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3/c20-16-5-7-17(8-6-16)23-11-9-22(10-12-23)14-15-13-21-19-4-2-1-3-18(15)19/h1-8,13,21H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWWWLAGZMNIDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CNC3=CC=CC=C32)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(4-Chloro-phenyl)-piperazin-1-ylmethyl]-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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